4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid

Lipophilicity Drug-likeness Permeability prediction

4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid (CAS 1305325-12-5) is a heterocyclic building block composed of an oxazolo[4,5-c]pyridine core bearing a 7-carboxylic acid, a 2-tert-butyl group, and two distinct halogen substituents: bromine at position 4 and iodine at position 6. Its molecular formula is C₁₁H₁₀BrIN₂O₃ and its molecular weight is 425.02 g/mol.

Molecular Formula C11H10BrIN2O3
Molecular Weight 425.02 g/mol
CAS No. 1305325-12-5
Cat. No. B1522521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid
CAS1305325-12-5
Molecular FormulaC11H10BrIN2O3
Molecular Weight425.02 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC2=C(N=C(C(=C2O1)C(=O)O)I)Br
InChIInChI=1S/C11H10BrIN2O3/c1-11(2,3)10-14-5-6(18-10)4(9(16)17)8(13)15-7(5)12/h1-3H3,(H,16,17)
InChIKeyFWYVLVKDZZLHKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid (CAS 1305325-12-5): Core Structural Profile and Comparator Landscape


4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid (CAS 1305325-12-5) is a heterocyclic building block composed of an oxazolo[4,5-c]pyridine core bearing a 7-carboxylic acid, a 2-tert-butyl group, and two distinct halogen substituents: bromine at position 4 and iodine at position 6 [1]. Its molecular formula is C₁₁H₁₀BrIN₂O₃ and its molecular weight is 425.02 g/mol . This compound belongs to a family of oxazolo[4,5-c]pyridine-7-carboxylic acid derivatives referenced in patents as EDG-1 receptor pathway modulators for wound healing applications [2]. Its closest commercially available analogs differ primarily in their halogenation pattern at positions 4 and 6—most notably the 4-bromo (mono-halogenated) and the fully unsubstituted (des-halogen) variants—creating a distinct structure–property profile that directly impacts synthetic strategy and physicochemical behavior.

Why 4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid Cannot Be Replaced by Simpler Oxazolopyridine Analogs


Generic substitution within the oxazolo[4,5-c]pyridine-7-carboxylic acid class fails because halogen identity and position fundamentally alter both chemical reactivity and molecular recognition properties. The target compound carries bromine at position 4 and iodine at position 6—two halogens with markedly different electronic and steric profiles, as well as divergent cross-coupling reactivity (C–Br vs. C–I bond strengths) . In contrast, the 4-bromo analog (CAS 1305324-53-1) entirely lacks the C-6 iodine handle, while the unsubstituted 2-(tert-butyl) analog (CAS 1305324-92-8) carries no halogen substituents at all [1]. These differences translate directly into measurable property gaps: computed lipophilicity (XLogP3) spans a range of 1.9 (unsubstituted) to 3.0 (4-bromo) to 3.6 (4-bromo-6-iodo), and molecular weight nearly doubles across the series . Such differences impact solubility, permeability, and synthetic versatility, meaning that replacing the di-halogenated compound with any mono-halogenated or des-halogen analog will not recapitulate the same reactivity profile or physicochemical behavior in a given synthetic or screening workflow.

Quantitative Differentiation of 4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid from Its Closest Oxazolopyridine Analogs


Enhanced Computed Lipophilicity (XLogP3) Relative to 4-Bromo and Des-Halogen Analogs

The target compound exhibits a computed XLogP3 of 3.6, compared to 3.0 for the 4-bromo analog (CID 50986348) and 1.9 for the 2-(tert-butyl) unsubstituted analog (CAS 1305324-92-8) [1]. This stepwise increase mirrors the addition of the C-6 iodine atom and indicates progressively higher membrane permeability potential within the series.

Lipophilicity Drug-likeness Permeability prediction

Dual-Halogen Framework Enables Regioselective Sequential Coupling Strategies Unavailable in Mono-Halogenated Analogs

The target compound possesses both an aryl bromide (C-4) and an aryl iodide (C-6) on the same scaffold. The C–I bond is intrinsically more reactive than C–Br in palladium-catalyzed cross-coupling reactions (oxidative addition rate: C–I ≫ C–Br), enabling site-selective sequential functionalization without protecting group manipulation [1]. By contrast, the 4-bromo-only analog (CAS 1305324-53-1) offers only a single halogen handle, and the des-halogen analog (CAS 1305324-92-8) provides no halogen coupling point at all [2].

Sequential cross-coupling C–I vs. C–Br selectivity Synthetic diversification

Higher Molecular Weight and Topological Complexity vs. Des-Halogen Parent Scaffold

The target compound has a molecular weight of 425.02 g/mol and a heavy atom count of 18, substantially exceeding the 4-bromo analog (299.12 g/mol, 17 heavy atoms) and the des-halogen 2-(tert-butyl) analog (220.22 g/mol, 15 heavy atoms) [1]. Topological polar surface area (TPSA) remains constant at 76.2 Ų across halogenated analogs, indicating that increased molecular weight is achieved without sacrificing membrane permeability [2].

Molecular complexity Fragment-based screening Chemical space diversity

Patent-Class Association with EDG-1 Receptor Modulator Scaffolds for Wound Healing Applications

Generic oxazolo[4,5-c]pyridine-7-carboxylic acid derivatives are claimed in patent US8907093 as EDG-1 receptor agonists with persistent activation suitable for wound healing, particularly in diabetic foot syndrome [1]. This mechanism is mechanistically distinct from the EDG-1 desensitization approach described in earlier art (WO 2009/154775), placing the scaffold in a unique pharmacological category [2]. While no specific biological data are publicly available for the 4-bromo-6-iodo derivative, its structural alignment with the patent genus suggests potential for EDG-1 pathway activation.

EDG-1 receptor S1P pathway Wound healing Diabetic foot syndrome

Optimal Research and Procurement Scenarios for 4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid Based on Differentiated Evidence


Sequential Regioselective Diversification in Parallel Medicinal Chemistry Libraries

When a project requires systematic variation at two distinct positions on the oxazolo[4,5-c]pyridine core, this compound provides an ideal entry point. The C-6 iodine can be selectively coupled first (e.g., via Suzuki or Sonogashira) leaving the C-4 bromine intact for a subsequent orthogonal coupling, enabling rapid library generation without intermediate protecting group steps . The 4-bromo-only analog lacks this sequential coupling capability.

EDG-1 Receptor Pathway Probe Development for Wound Healing or Diabetic Indications

For teams investigating S1P/EDG-1 receptor pharmacology in the context of wound healing or diabetic foot syndrome, this compound aligns with the patent-protected scaffold space (US8907093) [1]. Its enhanced lipophilicity (XLogP3 = 3.6) relative to less substituted analogs may improve tissue distribution and cellular uptake in topical or systemic wound healing models [2].

Fragment Elaboration and Lead Optimization Requiring Higher Molecular Complexity

When expanding from a low-molecular-weight fragment hit (e.g., the des-halogen core, MW 220) toward a lead-like molecule, the target compound (MW 425) offers a substantial jump in molecular complexity while retaining favorable TPSA (76.2 Ų) [3]. The dual-halogen motif provides built-in vectors for further SAR exploration without sacrificing drug-like property space.

Physicochemical Comparator in Oxazolopyridine Property Space Analysis

For computational chemists benchmarking QSAR models or building property landscapes for oxazolopyridine derivatives, the 4-bromo-6-iodo variant serves as a key data point bridging the gap between mono-halogenated and more heavily substituted analogs, with measured/computed values for lipophilicity (XLogP3 3.6), TPSA (76.2 Ų), and molecular weight (425.02) available for model calibration [4].

Quote Request

Request a Quote for 4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.